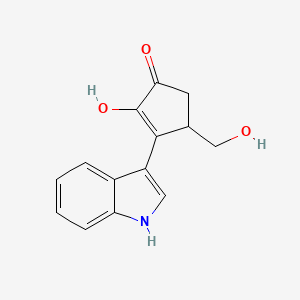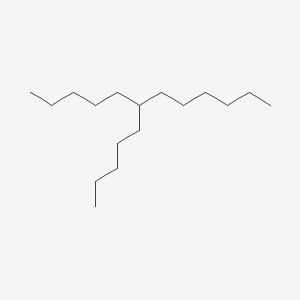
Dodecane, 6-pentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane, 6-pentyl, also known as 6-pentyldodecane, is a hydrocarbon with the molecular formula C17H36. It is a member of the alkane family, characterized by a long carbon chain with a pentyl group attached to the sixth carbon atom of the dodecane chain. This compound is typically found as a colorless, oily liquid and is used in various industrial applications due to its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecane, 6-pentyl can be achieved through several methods. One common approach involves the alkylation of dodecane with pentyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of longer-chain hydrocarbons, where the desired product is separated through fractional distillation. This method ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecane, 6-pentyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting the compound into simpler hydrocarbons.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Halogenation: Chlorine or bromine with UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Dodecane, 6-pentyl has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and as a component in fuel formulations.
Wirkmechanismus
The mechanism of action of dodecane, 6-pentyl primarily involves its hydrophobic interactions with other molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its long carbon chain provides a non-polar environment, facilitating reactions that require hydrophobic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecane: A straight-chain alkane with the formula C12H26.
Hexadecane: Another straight-chain alkane with the formula C16H34.
Octadecane: A longer-chain alkane with the formula C18H38.
Uniqueness
Dodecane, 6-pentyl is unique due to the presence of the pentyl group attached to the sixth carbon atom, which imparts distinct chemical and physical properties compared to other alkanes. This structural variation can influence its reactivity and interactions in various applications .
Eigenschaften
CAS-Nummer |
193072-77-4 |
|---|---|
Molekularformel |
C17H36 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
6-pentyldodecane |
InChI |
InChI=1S/C17H36/c1-4-7-10-13-16-17(14-11-8-5-2)15-12-9-6-3/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
CVUQKLJOBRFJKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
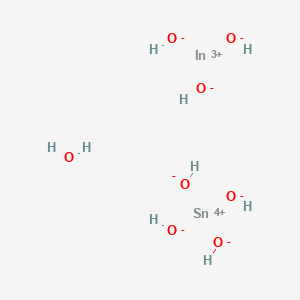
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
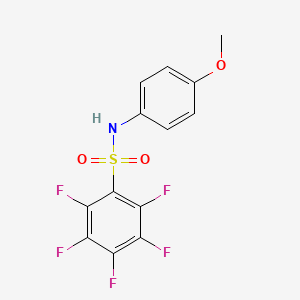
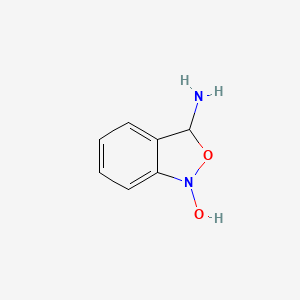
![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)
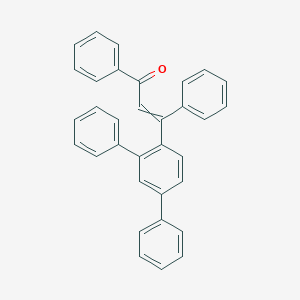
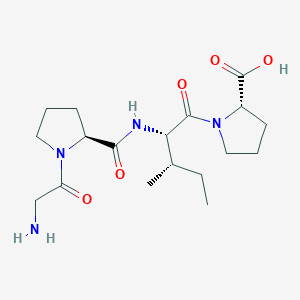
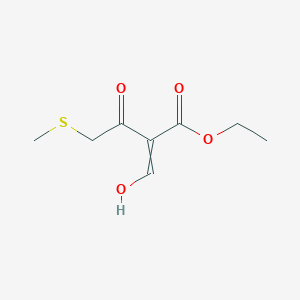
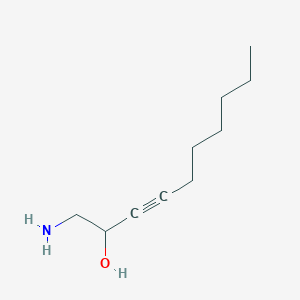
![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
